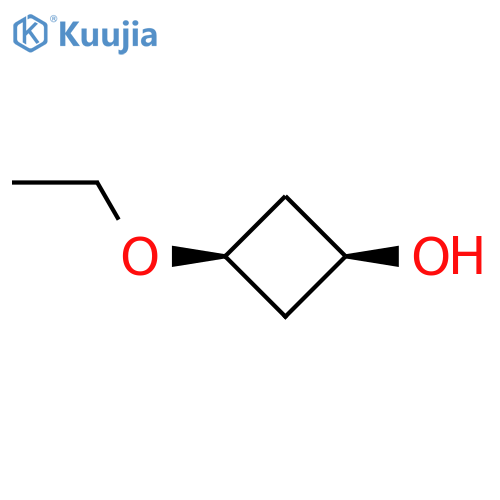

Cas no 30804-00-3 (cis-3-ethoxycyclobutan-1-ol)

cis-3-ethoxycyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- cis-3-ethoxycyclobutan-1-ol

-

- MDL: MFCD22397419

- インチ: 1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6+

- InChIKey: QZQDATNTJZMTMH-OLQVQODUSA-N

- ほほえんだ: [C@@H]1(O)C[C@H](OCC)C1

cis-3-ethoxycyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN6701257-500mg |

(1S |

30804-00-3 | 3s)-3-ethoxycyclobutan-1-ol | 500mg |

RMB 5456.00 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5312-1G |

cis-3-ethoxycyclobutan-1-ol |

30804-00-3 | 95% | 1g |

¥ 5,121.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5312-100MG |

cis-3-ethoxycyclobutan-1-ol |

30804-00-3 | 95% | 100MG |

¥ 1,280.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5312-250MG |

cis-3-ethoxycyclobutan-1-ol |

30804-00-3 | 95% | 250MG |

¥ 2,052.00 | 2023-04-13 | |

| Enamine | EN300-215421-1.0g |

(1s,3s)-3-ethoxycyclobutan-1-ol, cis |

30804-00-3 | 95% | 1g |

$1458.0 | 2023-05-20 | |

| Enamine | EN300-215421-5g |

(1s,3s)-3-ethoxycyclobutan-1-ol, cis |

30804-00-3 | 95% | 5g |

$4226.0 | 2023-09-16 | |

| Enamine | EN300-215421-1g |

(1s,3s)-3-ethoxycyclobutan-1-ol, cis |

30804-00-3 | 95% | 1g |

$1458.0 | 2023-09-16 | |

| Aaron | AR01BCJ7-5g |

3-ethoxycyclobutan-1-ol, cis |

30804-00-3 | 95% | 5g |

$5836.00 | 2025-03-30 | |

| Enamine | EN300-215421-10g |

(1s,3s)-3-ethoxycyclobutan-1-ol, cis |

30804-00-3 | 95% | 10g |

$6266.0 | 2023-09-16 | |

| A2B Chem LLC | AW07975-5g |

3-ethoxycyclobutan-1-ol, cis |

30804-00-3 | 95% | 5g |

$4484.00 | 2024-04-20 |

cis-3-ethoxycyclobutan-1-ol 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

S. Ahmed Chem. Commun., 2009, 6421-6423

cis-3-ethoxycyclobutan-1-olに関する追加情報

Cis-3-Ethoxycyclobutan-1-Ol: A Comprehensive Overview

Cis-3-Ethoxycyclobutan-1-Ol, also known by its CAS number 30804-00-3, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclobutane ring structure, which imparts it with interesting physical and chemical properties. The ethoxy group attached to the cyclobutane ring at the 3-position and the hydroxyl group at the 1-position contribute to its versatile reactivity and potential applications in drug design and materials science.

The synthesis of cis-3-Ethoxycyclobutan-1-Ol has been extensively studied, with researchers exploring various methodologies to achieve high yields and stereoselectivity. Recent advancements in asymmetric catalysis have enabled the efficient preparation of this compound with precise stereocontrol, which is crucial for its application in enantioselective reactions. The compound's cyclobutane ring, a four-membered ring with significant angle strain, makes it a valuable substrate for studying ring-opening reactions under different conditions.

In terms of physical properties, cis-3-Ethoxycyclobutan-1-Ol exhibits a melting point of approximately -45°C and a boiling point around 125°C at standard pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic transformations. The compound's reactivity is further enhanced by the presence of the hydroxyl group, which can participate in hydrogen bonding and nucleophilic attacks, making it a valuable intermediate in synthesis.

Recent studies have highlighted the potential of cis-3-Ethoxycyclobutan-1-Ol as a building block in medicinal chemistry. Its ability to form bioactive molecules through strategic functional group transformations has been demonstrated in several research papers. For instance, researchers have utilized this compound as a precursor for synthesizing novel anti-inflammatory agents and kinase inhibitors, showcasing its versatility in drug discovery.

The stereochemistry of cis-3-Ethoxycyclobutan-1-Ol plays a pivotal role in its reactivity and biological activity. The cis configuration ensures that the ethoxy and hydroxyl groups are on the same side of the cyclobutane ring, which can influence molecular interactions in biological systems. This aspect has been thoroughly investigated in recent computational studies, where molecular docking simulations revealed potential binding modes of this compound with various protein targets.

In addition to its role in medicinal chemistry, cis-3-Ethoxycyclobutan-1-Ol has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various surface modification techniques, which could pave the way for innovative applications in nanotechnology.

The environmental impact of cis-3-Ethoxycyclobutan-1-Ol has also been a topic of recent research. Studies on its biodegradation pathways have provided insights into its eco-friendly disposal methods. These findings are particularly relevant for industries involved in large-scale synthesis and application of this compound, as they aim to comply with environmental regulations and promote sustainable practices.

In conclusion, cis-3-Ethoxycyclobutan

30804-00-3 (cis-3-ethoxycyclobutan-1-ol) 関連製品

- 1805617-05-3(5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylic acid)

- 2229030-52-6(tert-butyl N-(4-methoxy-3-sulfanylphenyl)carbamate)

- 2229386-76-7(4-(hydrazinylmethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2005683-64-5(Tert-butyl 3-methyl-4-(prop-2-enoyl)piperidine-1-carboxylate)

- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)

- 851411-36-4(4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)

- 344307-37-5(Methyl 2-(4-methylcyclohexyl)acetate)

- 298217-68-2(2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol)

- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)

- 83642-28-8(1-(4-Bromophenoxy)-4-methanesulfonylbenzene)